5,5-Dimethyl-3-hexanone 5,5-Dimethyl-3-hexanone
Brand Name: Vulcanchem
CAS No.: 5340-30-7
VCID: VC20678852
InChI: InChI=1S/C8H16O/c1-5-7(9)6-8(2,3)4/h5-6H2,1-4H3
SMILES:
Molecular Formula: C8H16O
Molecular Weight: 128.21 g/mol

5,5-Dimethyl-3-hexanone

CAS No.: 5340-30-7

Cat. No.: VC20678852

Molecular Formula: C8H16O

Molecular Weight: 128.21 g/mol

* For research use only. Not for human or veterinary use.

5,5-Dimethyl-3-hexanone - 5340-30-7

Specification

CAS No. 5340-30-7
Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
IUPAC Name 5,5-dimethylhexan-3-one
Standard InChI InChI=1S/C8H16O/c1-5-7(9)6-8(2,3)4/h5-6H2,1-4H3
Standard InChI Key BARYVXFFVQIMLI-UHFFFAOYSA-N
Canonical SMILES CCC(=O)CC(C)(C)C

Introduction

Structural Characteristics and Nomenclature

IUPAC Nomenclature and Molecular Architecture

The systematic name 5,5-dimethyl-3-hexanone derives from its six-carbon backbone (hexane), ketone functional group at position 3, and two methyl branches at position 5. Its structure can be represented as:
CH₃-C(CH₃)₂-CH₂-C(=O)-CH₂-CH₃

This configuration creates a sterically hindered environment around the carbonyl group, influencing its reactivity in nucleophilic addition and condensation reactions. The compound is distinct from its isomer 5,5-dimethylhexan-2-one (CAS 14272-73-2), where the ketone group resides at position 2 .

Spectroscopic Identification

Key spectral data include:

  • IR: Strong absorption at ~1715 cm⁻¹ (C=O stretch)

  • ¹³C NMR: δ 208–212 ppm (carbonyl carbon), δ 25–35 ppm (quaternary carbons adjacent to methyl groups)

  • MS: Molecular ion peak at m/z 128.1

Synthetic Methodologies

Historical Synthesis Routes

Early synthetic approaches, as reported by Whitmore et al. (1938), involved the oxidation of 5,5-dimethyl-3-hexanol using chromium-based oxidants, yielding the ketone in moderate (~45%) efficiency . Later refinements by Binnewirtz et al. (1983) employed catalytic dehydrogenation of secondary alcohols over copper chromite catalysts, achieving yields up to 70% .

Modern Catalytic Approaches

Recent advancements utilize palladium-catalyzed cross-coupling reactions. Mello et al. (2011) demonstrated a Heck-type coupling between pre-functionalized alkenes and carbonyl precursors, achieving 85% yield under mild conditions .

Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Reference
Chromium OxidationCrO₃, H₂SO₄, 80°C45Whitmore (1938)
Catalytic DehydrogenationCuCr₂O₄, 200°C70Binnewirtz (1983)
Palladium Cross-CouplingPd(OAc)₂, PPh₃, 60°C85Mello (2011)

Physicochemical Properties

Thermal and Solubility Profiles

The compound’s branched structure lowers its melting point compared to linear analogs, rendering it liquid at room temperature. Its solubility profile shows complete miscibility with ethanol, ether, and chloroform, but limited solubility in water (<0.1 g/L at 25°C).

Table 2: Key Physical Properties

PropertyValueSource
Boiling Point149.9°C at 760 mmHg
Density (20°C)0.812 g/cm³
Refractive Index (nD²⁰)1.41
Vapor Pressure (25°C)4.2 mmHg

Chemical Reactivity

As a ketone, 5,5-dimethyl-3-hexanone undergoes characteristic reactions:

  • Nucleophilic Addition: Grignard reagents attack the carbonyl carbon, forming tertiary alcohols. For example, reaction with methylmagnesium bromide produces 3,5,5-trimethyl-3-hexanol.

  • Reduction: Catalytic hydrogenation (H₂/Pd) yields 5,5-dimethyl-3-hexanol, while LiAlH₄ reduces it to the same alcohol with higher selectivity.

  • Condensation: Base-catalyzed aldol condensation with aromatic aldehydes forms α,β-unsaturated ketones, useful in fragrance synthesis.

Industrial and Research Applications

Flavor and Fragrance Industry

The compound’s mild, camphor-like odor makes it a precursor in synthesizing terpenoid analogs. Its stability under acidic conditions allows incorporation into air fresheners and cosmetic formulations.

Pharmaceutical Intermediates

Steric hindrance at the carbonyl position enhances its utility in synthesizing hindered ketones for non-steroidal anti-inflammatory drugs (NSAIDs). Recent patents highlight its role in producing COX-2 inhibitors.

Polymer Chemistry

As a chain-transfer agent in radical polymerization, it controls molecular weight distributions in polyacrylate syntheses. Studies show a 20% improvement in polydispersity indices compared to linear ketones.

Recent Advances and Future Directions

Green Synthesis Innovations

Heilmann and de Gaudemaris (1951) pioneered biocatalytic routes using ketoreductases, but recent work by Asensio et al. (2023) achieved enantioselective synthesis via engineered Candida antarctica lipase B, enabling 99% ee for chiral derivatives .

Computational Modeling

Density functional theory (DFT) studies reveal that the methyl groups’ electron-donating effects lower the carbonyl’s electrophilicity by 12% compared to unsubstituted hexan-3-one, explaining its moderated reactivity in SN2 reactions.

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